molecular formula C21H26O5 B13922624 2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane

2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane

Cat. No.: B13922624
M. Wt: 358.4 g/mol
InChI Key: KWFGLUNHRZUJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxolane ring substituted with ethoxy and phenylmethoxymethyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane typically involves multi-step organic reactions. One common method includes the reaction of ethyl glycolate with benzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization reactions under acidic conditions to form the dioxolane ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4,5-bis(phenylmethoxy)-1,3-dioxolane
  • 2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxane

Uniqueness

2-Ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane is unique due to its specific substitution pattern and the presence of both ethoxy and phenylmethoxymethyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

2-ethoxy-4,5-bis(phenylmethoxymethyl)-1,3-dioxolane

InChI

InChI=1S/C21H26O5/c1-2-24-21-25-19(15-22-13-17-9-5-3-6-10-17)20(26-21)16-23-14-18-11-7-4-8-12-18/h3-12,19-21H,2,13-16H2,1H3

InChI Key

KWFGLUNHRZUJEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1OC(C(O1)COCC2=CC=CC=C2)COCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.